Podocarpusflavone A Podocarpusflavone A Podocarpusflavone a is a flavonoid oligomer.
Podocarpusflavone A is a natural product found in Garcinia intermedia, Garcinia subelliptica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22136-74-9
VCID: VC21334777
InChI: InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3
SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Molecular Formula: C31H20O10
Molecular Weight: 552.5 g/mol

Podocarpusflavone A

CAS No.: 22136-74-9

Cat. No.: VC21334777

Molecular Formula: C31H20O10

Molecular Weight: 552.5 g/mol

* For research use only. Not for human or veterinary use.

Podocarpusflavone A - 22136-74-9

CAS No. 22136-74-9
Molecular Formula C31H20O10
Molecular Weight 552.5 g/mol
IUPAC Name 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3
Standard InChI Key RBTRUVNXLDXHBJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Chemical Structure and Properties

Podocarpusflavone A is characterized by its distinct biflavonoid structure, which contributes to its unique physical, chemical, and biological properties. Understanding these characteristics is essential for evaluating its potential therapeutic applications and developing effective formulation strategies.

Molecular Structure

Podocarpusflavone A has the molecular formula C₃₁H₂₀O₁₀ and a molecular weight of 552.5 g/mol. The compound is an 8-aryl flavone with a complex biflavonoid structure . Its IUPAC name is 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, indicating the presence of multiple hydroxyl groups, chromene rings, and a methoxy substituent .

The structure of Podocarpusflavone A features two flavone units connected through a C-C bond between the C-8 position of one flavone unit and a phenyl group at the C-2 position of the second flavone. This structural arrangement contributes to the compound's biological activities through enhanced binding interactions with various molecular targets .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Podocarpusflavone A:

PropertyValue
Molecular FormulaC₃₁H₂₀O₁₀
Molecular Weight552.5 g/mol
Physical StateSolid
Synonyms8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one; Amentoflavone-4'-methyl ether; Mono-O-methylamentoflavone
Chemical IdentifiersCID: 5320644; CAS: 22136-74-9
Functional GroupsMultiple hydroxyl groups, methoxy group, chromene rings

Podocarpusflavone A contains multiple hydroxyl groups that contribute to its antioxidant properties through hydrogen donation capabilities. The presence of a methoxy group distinguishes it from related biflavonoids and may influence its biological activity profile and pharmacokinetic properties. The compound's extended conjugated system contributes to its potential interaction with biological targets such as enzymes and DNA .

Natural Sources and Isolation

Podocarpusflavone A has been identified in several plant species, primarily within the Podocarpus genus but also in plants from other families. The distribution of this compound across diverse botanical sources highlights its ecological significance and potential evolutionary advantages for the host plants.

Plant Sources

Podocarpusflavone A has been reported in various plant species including:

  • Podocarpus macrophyllus (Podocarpaceae family)

  • Garcinia intermedia (Clusiaceae family)

  • Garcinia subelliptica (Clusiaceae family)

  • Kielmeyera membranacea (Calophyllaceae family)

The compound is typically found in the leaves, twigs, and other aerial parts of these plants. Its presence across different plant families suggests convergent evolution in the biosynthesis of this compound, possibly due to its advantageous ecological functions such as protection against microbial pathogens or herbivores .

Isolation and Characterization Techniques

The isolation of Podocarpusflavone A from natural sources involves a series of extraction and purification steps. In a recent study focusing on Kielmeyera membranacea, researchers employed the following methodology:

  • Initial extraction of plant material with ethanol to obtain an ethanolic extract

  • Fractionation of the extract using solvents of increasing polarity, with Podocarpusflavone A concentrated in the dichloromethane fraction

  • Further purification using Sephadex LH-20 gel column chromatography

  • Confirmation of purity and structure through thin-layer chromatography (TLC), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy

The compound was characterized based on its mass spectrometric data (m/z 553.37 [M+H]⁺) and NMR spectroscopic profile, which aligned with previous reports in scientific literature . Similar isolation and characterization approaches have been employed in other studies, with variations in the specific chromatographic and spectroscopic techniques used.

Biological Activities

Research has revealed that Podocarpusflavone A possesses various biological activities with potential therapeutic applications. These include antioxidant, cardioprotective, antimycobacterial, and antiproliferative effects, highlighting the compound's pharmacological versatility.

Antioxidant and Cardioprotective Effects

Podocarpusflavone A, along with other flavonoids isolated from Podocarpus macrophyllus, has demonstrated significant antioxidant capacity in multiple in vitro assays. These include the 1,1-diphenyl-2-picrylhydrazyl (DPPH), ferrous ions, and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assays .

The cardioprotective activity of Podocarpusflavone A was evaluated using H₂O₂-induced apoptosis in H9c2 cardiomyocytes. The compound exhibited protective effects through:

  • Decreasing H₂O₂-induced death of H9c2 cells

  • Reducing levels of lactate dehydrogenase and creatine kinase, which are markers of cardiac damage

  • Inhibiting the elevated intracellular concentration of reactive oxygen species (ROS)

These findings suggest that Podocarpusflavone A could potentially be developed as a cardioprotective agent, particularly in conditions associated with oxidative stress-induced cardiac injury.

Antimycobacterial Activity

A recent study published in 2024 revealed that Podocarpusflavone A possesses promising antimycobacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound demonstrated inhibitory effects against M. tuberculosis both extracellularly and within infected macrophages .

The antimycobacterial efficacy of Podocarpusflavone A was evaluated using multiple models:

  • In vitro assays against M. tuberculosis H37Rv strain

  • Intracellular infection models using macrophages

  • In vivo zebrafish models infected with Mycobacterium marinum (a close relative of M. tuberculosis)

In the zebrafish infection models, Podocarpusflavone A significantly reduced bacterial burden in a time-dependent manner. When administered to zebrafish larvae infected through the caudal vein, Podocarpusflavone A at 32 μM reduced the bacterial burden by 81.93 ± 8.76% after 5 days of treatment, showing efficacy comparable to rifampicin, a standard anti-tuberculosis drug .

Notably, Podocarpusflavone A demonstrated enhanced antimycobacterial activity when combined with isoniazid, suggesting its potential value in combination therapy for tuberculosis. This synergistic effect could be particularly beneficial in addressing the growing issue of drug resistance in tuberculosis treatment .

Anti-proliferative Activity

Podocarpusflavone A has been identified as a DNA topoisomerase I inhibitor with moderate anti-proliferative activity. Research indicates that the compound can induce apoptosis in MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .

DNA topoisomerase I is an enzyme involved in the relaxation of supercoiled DNA during replication and transcription. Inhibitors of this enzyme can interfere with DNA replication in rapidly dividing cells, making them potential anticancer agents. The topoisomerase I inhibitory activity of Podocarpusflavone A provides a mechanistic basis for its observed anti-proliferative effects .

Table 2 summarizes the biological activities of Podocarpusflavone A:

Biological ActivityKey FindingsModel SystemsReferences
AntioxidantActive in DPPH, ferrous ions, and ABTS radical scavenging assaysIn vitro chemical assays
CardioprotectiveDecreased H₂O₂-induced cell death; Reduced levels of cardiac damage markers; Inhibited ROS productionH9c2 cardiomyocytes
AntimycobacterialInhibited M. tuberculosis growth; Enhanced activity when combined with isoniazid; Reduced bacterial burden in vivoIn vitro M. tuberculosis cultures; Macrophage infection models; Zebrafish infection models
Anti-proliferativeDNA topoisomerase I inhibition; Induced apoptosisMCF-7 breast cancer cells

Mechanism of Action

Understanding the mechanisms through which Podocarpusflavone A exerts its biological effects is crucial for its potential development as a therapeutic agent. Research has begun to elucidate some of these mechanisms, particularly related to its antimycobacterial and anti-proliferative activities.

Antimycobacterial Mechanism

Chemogenomics studies have predicted that Podocarpusflavone A may target protein tyrosine phosphatase B (PtpB), a virulence factor secreted by Mycobacterium tuberculosis into host cells. PtpB plays a critical role in M. tuberculosis pathogenesis by inhibiting host immune responses, particularly interfering with macrophage activation pathways .

Molecular docking analyses suggest that Podocarpusflavone A interacts with PtpB through:

  • Hydrogen bonding with residues Arg166 and Asp165

  • Hydrophobic/aromatic interactions with the side chain of Phe161, in a geometry similar to the π stacking proposed for other polyphenol PtpB inhibitors like kuwanol E

The inhibition of PtpB by Podocarpusflavone A could potentially restore the host's immune response against M. tuberculosis, explaining the enhanced intracellular activity observed in macrophage infection models. This mechanism is further supported by the finding that Podocarpusflavone A positively modulates interleukin-6 (IL-6) production in vivo, suggesting immunomodulatory effects that complement its direct antimicrobial activity .

Anti-proliferative Mechanism

The anti-proliferative activity of Podocarpusflavone A is attributed to its ability to inhibit DNA topoisomerase I. This enzyme plays a crucial role in relieving DNA supercoiling during replication and transcription by creating transient single-strand breaks .

By inhibiting topoisomerase I, Podocarpusflavone A may:

  • Interfere with DNA replication in rapidly dividing cells

  • Cause DNA damage through stabilization of the topoisomerase I-DNA cleavage complex

  • Trigger apoptotic pathways, resulting in cancer cell death

The structural features of Podocarpusflavone A, particularly its planar aromatic rings and hydroxyl groups, likely contribute to its interaction with DNA and topoisomerase I, enabling its inhibitory activity .

Antioxidant Mechanism

The antioxidant activity of Podocarpusflavone A can be attributed to its chemical structure, which contains multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals. The extended conjugated system of the biflavonoid structure also allows for electron delocalization, contributing to the compound's radical scavenging capacity .

Through its antioxidant activity, Podocarpusflavone A can mitigate oxidative stress-induced cellular damage, which may explain its observed cardioprotective effects in H9c2 cardiomyocytes exposed to hydrogen peroxide .

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